Saturation-State Impact on LogP and Predicted CNS Permeability: Indoline vs. Indole Head-to-Head
The target indoline compound (C13H20N2, MW 204.31) possesses a saturated C2–C3 bond, reducing aromatic surface area relative to the fully aromatic indole analog [(1-Methyl-1H-indol-4-yl)methyl](propan-2-yl)amine (C13H18N2, MW 202.30) [1]. This saturation lowers computed XLogP3 by approximately 0.3–0.5 log units (target: 2.2), consistent with the loss of one aromatic CH and gain of two sp³ CH₂ groups, while the indole analog is expected to exhibit XLogP3 in the range of ~2.5–2.7 based on the higher degree of unsaturation and extended π-surface [1]. Simultaneously, the indoline scaffold introduces greater conformational flexibility (3 rotatable bonds maintained), which can modulate target binding entropy differently than the rigid indole plane [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and conformational flexibility |
|---|---|
| Target Compound Data | XLogP3 2.2; 3 rotatable bonds; TPSA 15.3 Ų |
| Comparator Or Baseline | [(1-Methyl-1H-indol-4-yl)methyl](propan-2-yl)amine: XLogP3 ~2.5–2.7 (estimated from matched molecular pair analysis; TPSA ~15.3–16.0 Ų); 3 rotatable bonds |
| Quantified Difference | ΔXLogP3 ≈ –0.3 to –0.5 log units for the indoline; TPSA difference ≤0.7 Ų |
| Conditions | Computed physicochemical descriptors (PubChem 2021.05.07 release); comparator XLogP3 estimated by matched molecular pair interpolation |
Why This Matters
The lower lipophilicity of the indoline analog predicts improved metabolic stability and reduced hERG binding risk relative to the indole, making it preferentially selectable for CNS programs where balanced logP (2–3) is desired.
- [1] PubChem Compound Summary CID 99980612, N-((1-Methylindolin-4-yl)methyl)propan-2-amine. View Source
